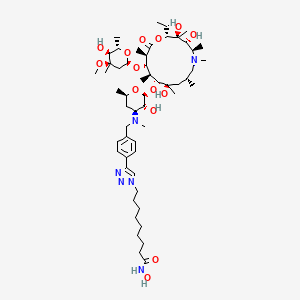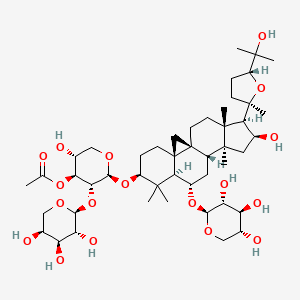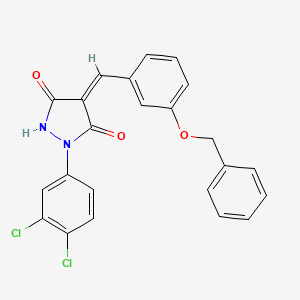![molecular formula C24H23BrN4O8S2 B10846886 methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate](/img/structure/B10846886.png)
methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 50-7952 is a small molecule drug initially developed by Bayer AG. It belongs to the class of bacterial DNA gyrase inhibitors, specifically targeting the ATP-binding site of the GyrB subunit of bacterial DNA gyrase . This compound has shown promise in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
BAY 50-7952 is synthesized through a concise pathway involving the formation of a 2-aminothiazole derivative of S-tritylcysteine . The key steps in the synthesis include:
- Formation of the 2-aminothiazole derivative.
- Incorporation of a dioxazine moiety, which is crucial for the compound’s activity .
Industrial Production Methods
The industrial production of BAY 50-7952 involves large-scale synthesis using the same synthetic route as described above. The process is optimized for high yield and purity, ensuring the compound’s efficacy and safety for potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
BAY 50-7952 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the 2-aminothiazole and dioxazine moieties .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: While not the primary focus, BAY 50-7952 can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted derivatives of BAY 50-7952, which can be further analyzed for their biological activity .
Scientific Research Applications
BAY 50-7952 has several scientific research applications:
Mechanism of Action
BAY 50-7952 exerts its effects by inhibiting the ATPase activity of the GyrB subunit of bacterial DNA gyrase . This enzyme is responsible for controlling the topological state of DNA molecules, which is crucial for DNA replication and cell division . By blocking the ATP-binding site, BAY 50-7952 prevents the enzyme from functioning, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Cyclothialidines: A class of bacterial DNA gyrase inhibitors that also target the ATP-binding site of the GyrB subunit.
Coumarins: Natural products that inhibit the ATPase activity of DNA gyrase by blocking ATP binding.
Uniqueness of BAY 50-7952
BAY 50-7952 is unique due to its specific structure, which includes a dioxazine moiety that enhances its ability to penetrate bacterial membranes . Additionally, the compound has shown high and selective activity towards bacterial DNA gyrase, making it a promising candidate for further development as an antibacterial agent .
Properties
Molecular Formula |
C24H23BrN4O8S2 |
|---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H23BrN4O8S2/c1-34-19-9-18(30)15(20(21(19)25)23(31)35-2)10-38-11-17(22-28-37-8-7-36-22)27-24-26-16(12-39-24)13-3-5-14(6-4-13)29(32)33/h3-6,9,12,17,30H,7-8,10-11H2,1-2H3,(H,26,27)/t17-/m0/s1 |
InChI Key |
MRGBDARDZKENAD-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)CSC[C@@H](C2=NOCCO2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)Br |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CSCC(C2=NOCCO2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



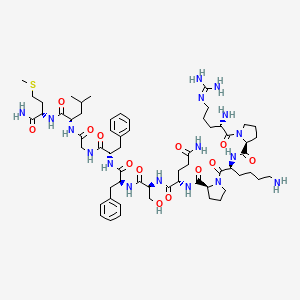
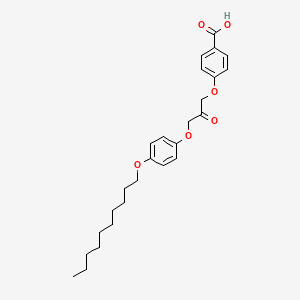
![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)
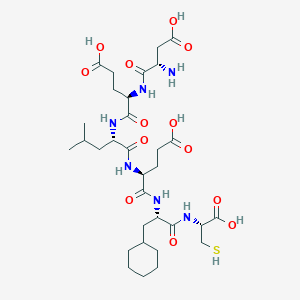
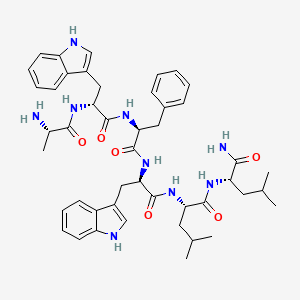
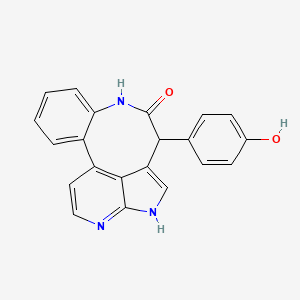
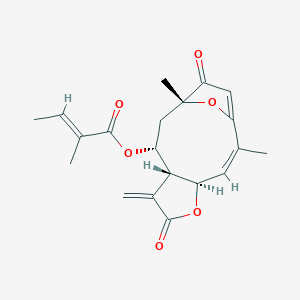
![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)
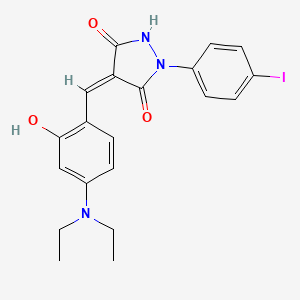
![2-[[5-Amino-2-[2-[[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-6-[[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoic acid](/img/structure/B10846876.png)
